

Application Notes and Protocols for PD81723 in a Zebrafish Model

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Compound of Interest				
Compound Name:	PD81723			
Cat. No.:	B161319	Get Quote		

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Introduction

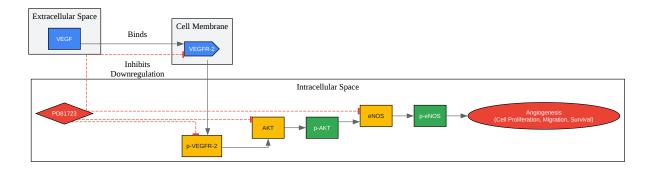
PD81723 has been identified and validated as a potent inhibitor of angiogenesis in in vivo zebrafish models.[1][2] These application notes provide a comprehensive guide for utilizing PD81723 to study vascular development and screen for anti-angiogenic compounds using the zebrafish embryo model. The primary mechanism of action for PD81723's anti-angiogenic effects in zebrafish is through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] Specifically, it has been shown to downregulate key components of this pathway, including VEGFR-2, p-VEGFR-2, AKT, and eNOS, leading to a diminished endothelial network.[1][2] This compound serves as a valuable tool for investigating the molecular mechanisms of angiogenesis and for the discovery of novel therapeutics targeting vascularization.

Mechanism of Action: Inhibition of VEGF Signaling Pathway

PD81723 exerts its anti-angiogenic effects by targeting the VEGF signaling cascade, which is crucial for endothelial cell proliferation, migration, and tube formation. Treatment of human umbilical vein endothelial cells (HUVECs) with **PD81723** resulted in a significant downregulation of VEGFR-2, phosphorylated VEGFR-2, AKT, phosphorylated AKT, endothelial nitric oxide synthase (eNOS), and phosphorylated eNOS.[1] This inhibition of the VEGF



pathway disrupts the normal development of the vascular system, as observed in zebrafish embryos.



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Caption: VEGF Signaling Pathway Inhibition by PD81723.

Quantitative Data Summary

Parameter	Value	Species/Cell Line	Reference
Effective Concentration	4, 8, 16 μΜ	Zebrafish Embryos	[1]
Working Concentration for Phenotypic Analysis	64 μΜ	Zebrafish Embryos	[1]
LD50	73.28 μΜ	Zebrafish Embryos	[1]
In vitro Effective Concentration	50 μΜ	HUVECs	[1]



Experimental Protocols

1. Preparation of PD81723 Stock Solution

• Compound: **PD81723**

Solvent: Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare a high-concentration stock solution of PD81723 in 100% DMSO (e.g., 10 mM or 100 mM).
- Store the stock solution at -20°C or -80°C for long-term storage.
- For experiments, dilute the stock solution to the desired final concentrations in embryo medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
- 2. Zebrafish Embryo Treatment Protocol

This protocol is designed for assessing the anti-angiogenic effects of **PD81723** on the developing vasculature of zebrafish embryos. The use of a transgenic line with fluorescently labeled endothelial cells, such as Tg(kdrl:EGFP) or Tg(fli1a:EGFP), is highly recommended for easy visualization of the vasculature.

- Materials:
 - Wild-type or transgenic zebrafish embryos (Tg(kdrl:EGFP) or Tg(fli1a:EGFP))
 - Embryo medium (e.g., E3 medium)
 - PD81723 stock solution
 - Multi-well plates (e.g., 24- or 96-well plates)
 - Incubator set to 28.5°C

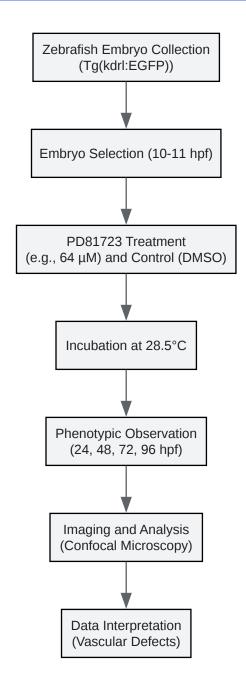


Stereomicroscope and/or confocal microscope

Procedure:

- Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
- At 10-11 hours post-fertilization (hpf), select healthy, normally developing embryos.
- Prepare the treatment solutions by diluting the PD81723 stock solution in embryo medium to the desired final concentrations (e.g., 16, 32, 64, 128, 256 μM for a dose-response curve).[1] Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.05%).
- Transfer a specific number of embryos (e.g., 10-20) into each well of a multi-well plate.
- Remove the embryo medium from the wells and add the corresponding treatment or control solutions.
- Incubate the plates at 28.5°C.
- Observe the embryos at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization)
 for developmental toxicity and vascular defects.
- At the desired endpoint (e.g., 4 days post-fertilization), anesthetize the embryos for imaging.
- Image the vasculature, paying close attention to the intersegmental vessels (ISVs), subintestinal vessels (SIVs), vertebral artery (VTA), and parachordal vessel (PAV).[2]





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References







- 1. Automated in vivo compound screening with zebrafish and the discovery and validation of PD 81,723 as a novel angiogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated in vivo compound screening with zebrafish and the discovery and validation of PD 81,723 as a novel angiogenesis inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
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